

Application Notes: Interpreting ¹H and ¹³C NMR Spectra of 3-Methylbenzamide

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Compound of Interest		
Compound Name:	3-Methylbenzamide	
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These application notes provide a detailed guide to the interpretation of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of **3-Methylbenzamide**. This document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for spectral interpretation.

Introduction to NMR Spectroscopy of 3-Methylbenzamide

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For a molecule like **3-Methylbenzamide**, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides complementary information on the carbon framework of the molecule. A thorough analysis of both spectra allows for the unambiguous structural confirmation of **3-Methylbenzamide**.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for **3-Methylbenzamide**, acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectral Data for 3-Methylbenzamide in CDCl₃



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.65	S	1H	-	H-2
7.59-7.51	m	1H	-	H-6
7.45-7.42	m	2H	-	H-4, H-5
6.19	br s	2H	-	-NH ₂
2.39	S	3H	-	-СН3

s = singlet, m = multiplet, br s = broad singlet

Table 2: 13C NMR Spectral Data for 3-Methylbenzamide in CDCl3

Chemical Shift (δ) ppm	Carbon Type	Assignment
170.54	Quaternary	C=O
138.34	Quaternary	C-3
133.52	Quaternary	C-1
132.82	Tertiary	C-5
128.65	Tertiary	C-4
128.16	Tertiary	C-6
124.48	Tertiary	C-2
21.33	Primary	-СН₃

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **3-Methylbenzamide**.

1. Sample Preparation



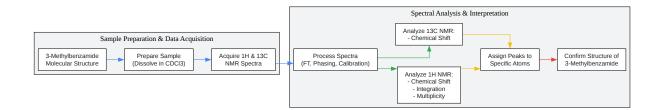
- Materials: 3-Methylbenzamide, deuterated chloroform (CDCl₃), 5 mm NMR tube, Pasteur pipette, Kimwipes.
- Procedure:
 - Weigh approximately 10-20 mg of 3-Methylbenzamide for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[2][3]
 - Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.[3][4]
 - Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a 5
 mm NMR tube to remove any particulate matter.[4][5]
 - The final sample height in the NMR tube should be approximately 4-5 cm.[2][5]
 - · Cap the NMR tube securely and label it clearly.
- 2. NMR Data Acquisition
- Instrument: 400 MHz NMR Spectrometer
- Software: Standard spectrometer software (e.g., TopSpin)
- ¹H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Number of Scans (ns): 16 to 64, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).



- Number of Scans (ns): 1024 or more, depending on the sample concentration.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): Approximately 240 ppm, centered around 120 ppm.
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).
- Integrate the peaks in the ¹H NMR spectrum.
- Pick and label the peaks in both spectra.

Mandatory Visualization

The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of **3-Methylbenzamide**.





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NMR Spectral Interpretation Workflow

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